molecular formula C12H14O3 B8470179 1-(4-Methoxy-3-methyl-phenyl)-butane-1,3-dione

1-(4-Methoxy-3-methyl-phenyl)-butane-1,3-dione

Cat. No.: B8470179
M. Wt: 206.24 g/mol
InChI Key: MGGOVLBNUPNFSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxy-3-methyl-phenyl)-butane-1,3-dione is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

1-(4-methoxy-3-methylphenyl)butane-1,3-dione

InChI

InChI=1S/C12H14O3/c1-8-6-10(4-5-12(8)15-3)11(14)7-9(2)13/h4-6H,7H2,1-3H3

InChI Key

MGGOVLBNUPNFSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CC(=O)C)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

At room temperature, to tetrahydrofuran 50 ml was added 55% sodium hydride 3.07 g and ethyl acetate 5.90 g and the resulting mixture was stirred for a half hour. Then, thereto was added 1 (4 methoxy-3-methylphenyl)-ethanone (described in Reference Preparation example 48) 5.50 g, dibenzo-18-crown-6 0.024 g and ethanol 1 ml and the resulting mixture was stirred with heating under reflux for six hours. To the reaction mixture was added water and the resulting mixture was acidified with aqueous 10% hydrochloric acid solution and was extracted with ethyl acetate. The organic layer was washed with water and was dried over anhydrous magnesium sulfate, and was then concentrated under reduced pressure. The resulting residue was subjected to a silica gel column chromatography to give 1-(4-methoxy-3-methyl-phenyl)-butane-1,3-dione 6.50 g.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
3.07 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
solvent
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Quantity
0.024 g
Type
catalyst
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.